6-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-4-carboxylic acid
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Overview
Description
6-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C10H11N3O2 This compound is characterized by a pyrimidine ring substituted with a but-3-yn-2-ylamino group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Substitution at the 6-Position: The but-3-yn-2-ylamino group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with but-3-yn-2-amine in the presence of a suitable base such as sodium hydride.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a strong base like sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-methylpyrimidine-4-carboxylic acid: Similar structure but lacks the but-3-yn-2-ylamino group.
2-Methyl-4-carboxypyrimidine: Similar structure but lacks the amino group at the 6-position.
6-[(But-3-yn-2-yl)amino]-pyrimidine-4-carboxylic acid: Similar structure but lacks the methyl group at the 2-position.
Uniqueness
6-[(But-3-yn-2-yl)amino]-2-methylpyrimidine-4-carboxylic acid is unique due to the presence of the but-3-yn-2-ylamino group at the 6-position, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-(but-3-yn-2-ylamino)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-4-6(2)11-9-5-8(10(14)15)12-7(3)13-9/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13) |
InChI Key |
SZYPUZIJQIZTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NC(C)C#C)C(=O)O |
Origin of Product |
United States |
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